N-[3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-1,2-benzoxazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1,2-BENZISOXAZOL-5-YL]ACETAMIDE is a complex organic compound that features a unique combination of thieno[2,3-b]pyridine and benzisoxazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1,2-BENZISOXAZOL-5-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the initial formation of the thieno[2,3-b]pyridine core, followed by the introduction of the benzisoxazole moiety. The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-boiling solvents, strong bases, and controlled temperatures to facilitate the various steps in the synthetic pathway.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1,2-BENZISOXAZOL-5-YL]ACETAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
N-[3-(3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1,2-BENZISOXAZOL-5-YL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[3-(3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1,2-BENZISOXAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thieno[2,3-b]pyridine derivatives and benzisoxazole-containing molecules. Examples include:
- (3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE
- (3-AMINO-6-PHENYLTHIENO[2,3-B]PYRIDIN-2-YL)(2,4-DICHLOROPHENYL)METHANONE
Uniqueness
N-[3-(3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-2-YL)-1,2-BENZISOXAZOL-5-YL]ACETAMIDE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H16N4O2S |
---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
N-[3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-1,2-benzoxazol-5-yl]acetamide |
InChI |
InChI=1S/C18H16N4O2S/c1-8-6-9(2)20-18-14(8)15(19)17(25-18)16-12-7-11(21-10(3)23)4-5-13(12)24-22-16/h4-7H,19H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
POYJILZOIMENMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NOC4=C3C=C(C=C4)NC(=O)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.